molecular formula C22H23FN2OS B11286822 2-(3-((4-fluorobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

2-(3-((4-fluorobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11286822
M. Wt: 382.5 g/mol
InChI Key: SFOJZWUBZRRFMU-UHFFFAOYSA-N
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Description

2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of indole, piperidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, especially at the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and piperidine derivatives.

Scientific Research Applications

2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-(3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C22H23FN2OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H23FN2OS/c23-18-10-8-17(9-11-18)16-27-21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13,15-16H2

InChI Key

SFOJZWUBZRRFMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F

Origin of Product

United States

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